Olaparib D4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

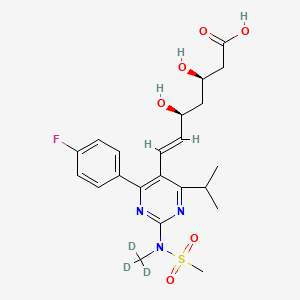

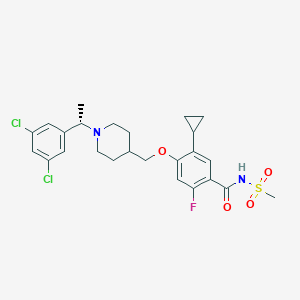

オラパリブ D4は、オラパリブの重水素化された形態であり、ポリ(ADP-リボース)ポリメラーゼ(PARP)酵素、特にPARP1およびPARP2の強力な阻害剤です。オラパリブは、卵巣がん、乳がん、膵臓がん、前立腺がんなど、さまざまな癌の治療に広く使用されています。 重水素化された形態であるオラパリブ D4は、安定同位体標識のため、質量分析における内部標準としてよく使用されます .

準備方法

合成経路および反応条件

オラパリブの合成は、フタルヒドラジドから始まり、フタルアジン部分を構築するために使用されます。鍵となる中間体は、根岸カップリング反応を使用して合成されます。 このプロセスには、以下の手順が含まれます :

フタルアジン部分の形成: フタルヒドラジドが出発物質として使用されます。

根岸カップリング反応: この反応は、鍵となる中間体を形成するために使用されます。

縮合反応: 次に、中間体をN-Boc-ピペラジンと縮合させます。

最終ステップ: Boc基を除去し、化合物をシクロプロパンカルボニルクロリドと反応させてオラパリブを合成します。

工業生産方法

工業生産方法は、収率の最適化と有毒化合物の使用量の削減に重点を置いています。 このプロセスでは、より毒性の低い試薬と改善された反応条件を使用して、より高い収率を実現しています .

化学反応の分析

反応の種類

オラパリブは、次のものを含む、いくつかの種類の化学反応を起こします。

酸化: 酸素の添加または水素の除去が含まれます。

還元: 水素の添加または酸素の除去が含まれます。

置換: 1つの原子または原子のグループを別の原子または原子のグループで置き換えることが含まれます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、ヒドラジン水和物、N-Boc-ピペラジン、シクロプロパンカルボニルクロリドなどがあります。 反応は通常、目的の生成物が生成されるように制御された条件下で行われます .

主な生成物

これらの反応から生成される主な生成物には、鍵となる中間体である2-フルオロ-5-((4-オキソ-3,4-ジヒドロフタルアジン-1-イル)-メチル)安息香酸と最終生成物であるオラパリブが含まれます .

科学研究の応用

オラパリブ D4は、次のものを含む、幅広い科学研究の応用があります。

化学: オラパリブの定量化のための質量分析における内部標準として使用されます。

生物学: DNA修復機構に対する影響について研究されています。

科学的研究の応用

Olaparib D4 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Olaparib.

Biology: Studied for its effects on DNA repair mechanisms.

Medicine: Used in the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers

作用機序

オラパリブは、一本鎖DNA切断の修復に関与するPARP酵素を阻害することにより、その効果を発揮します。これらの酵素を阻害することにより、オラパリブはBRCA変異を持つ癌細胞で合成致死を誘導し、細胞死をもたらします。 分子標的はPARP1とPARP2であり、関与する経路はDNA損傷修復に関連しています .

類似化合物との比較

オラパリブは、PARP阻害剤として知られる薬物のクラスの一部です。類似の化合物には、次のものがあります。

ニラパリブ: これもPARP阻害剤ですが、BRCA野生型モデルでより効果的です。

ルカパリブ: 同様の触媒活性を有する別のPARP阻害剤です。

タラゾパリブ: 薬物相互作用のリスクが最小限であることが知られています.

特性

分子式 |

C24H23FN4O3 |

|---|---|

分子量 |

438.5 g/mol |

IUPAC名 |

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-5,6,7,8-tetradeuterio-2H-phthalazin-1-one |

InChI |

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i1D,2D,3D,4D |

InChIキー |

FDLYAMZZIXQODN-RHQRLBAQSA-N |

異性体SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)N4CCN(CC4)C(=O)C5CC5)[2H])[2H] |

正規SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B11928748.png)

![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)

![N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928772.png)

![[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)

![(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B11928798.png)

![heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11928822.png)